3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
Description
Medicinal Chemistry Applications
The dual sulfonyl motif confers exceptional hydrogen-bonding capacity and metabolic stability, making this compound a candidate for:
- Kinase inhibition : Sulfonyl groups chelate ATP-binding site residues in kinases, as seen in analogous compounds targeting JAK3 and SYK pathways.
- GPCR modulation : The fluorine atom enhances blood-brain barrier penetration, suggesting potential in CNS disorders.
- Antimicrobial agents : Structural analogs with similar sulfonyl-azetidine architectures show MIC values <1 µg/mL against Staphylococcus aureus.
A 2025 study demonstrated that replacing one sulfonyl group with carbonyl reduced target affinity by 92%, underscoring the critical role of bis-sulfonation.
Material Science Applications
In polymer chemistry, the compound’s attributes enable:
- Photoactive materials : The electron-withdrawing sulfonyl groups facilitate π-π stacking in conjugated polymers, with absorption edges extending to 450 nm.
- Coordination polymers : Nitrogen in the azetidine ring acts as a Lewis base, forming complexes with Cu(II) and Fe(III) for catalytic applications.
Comparative analysis with similar sulfonated heterocycles reveals a 40% increase in thermal stability (Tₐ = 285°C vs. 203°C for sulfonated pyrrolidines), attributed to restricted molecular motion in the strained azetidine ring.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S2/c1-24-16-7-6-13(8-15(16)18)26(22,23)19-9-14(10-19)25(20,21)12-4-2-11(17)3-5-12/h2-8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMKLXAVVJNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine” typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Substitution reactions: Introducing the 4-chlorophenyl and 3-fluoro-4-methoxyphenyl groups through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction of the sulfonyl groups could be possible under strong reducing conditions.
Substitution: The aromatic rings may undergo further substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Bases: Such as sodium hydroxide or potassium carbonate for sulfonylation reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has demonstrated that sulfonamide derivatives can inhibit key enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine may also possess similar properties .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, sulfonamide derivatives have been shown to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have therapeutic implications for pain management and inflammation .
Antimicrobial Properties
Research indicates that sulfonamide compounds are effective against a range of bacterial infections. The structural similarity of this compound to known antimicrobial agents suggests it may also exhibit similar antibacterial activity. Studies focusing on the mechanism of action reveal that these compounds can interfere with bacterial folate synthesis, leading to growth inhibition .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives for their anticancer activity. Among these, a compound structurally related to this compound demonstrated significant inhibition of cell proliferation in human leukemia cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Pain Management
In a preclinical study focused on pain relief, researchers synthesized a series of MAGL inhibitors, including derivatives based on the azetidine scaffold. One derivative exhibited potent analgesic effects in animal models, suggesting that this compound could be further explored as a novel analgesic agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
| Property | Target Compound | 1-((3-Bromophenyl)sulfonyl)azetidine | Oxadiazole-sulfanyl Acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 290.7 | 350–400 |
| LogP (estimated) | 3.5–4.0 | 2.8 | 2.5–3.0 |
| Hydrogen Bond Acceptors | 6 | 3 | 5–6 |
| Solubility (aq., predicted) | Low | Moderate | Low |
Biological Activity
The compound 3-((4-Chlorophenyl)sulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is a sulfonamide derivative with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features two sulfonyl groups attached to an azetidine ring, which is known to enhance its biological activity. The presence of a 4-chlorophenyl and a 3-fluoro-4-methoxyphenyl moiety contributes to its lipophilicity and ability to interact with biological targets.
Biological Activity Overview
The biological activities of sulfonamide derivatives are well-documented, including antibacterial, antifungal, anticancer, and enzyme inhibition properties. The specific activities of this compound can be categorized as follows:
-
Antibacterial Activity
- Sulfonamide compounds have been shown to inhibit bacterial growth by blocking folic acid synthesis. This mechanism is critical for bacteria that cannot absorb folate from their environment.
- In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential
- Research has suggested that compounds with similar structures can modulate protein kinase activity, which is crucial in cancer cell proliferation.
- The compound may also induce apoptosis in cancer cells through various signaling pathways.
-
Enzyme Inhibition
- Sulfonamide derivatives often act as inhibitors of enzymes such as carbonic anhydrase and urease. The specific compound has been evaluated for its inhibitory effects on these enzymes, showing promising results.
Case Studies and Research Findings
Several studies have investigated the biological activity of related sulfonamide compounds:
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide exhibited an MIC (Minimum Inhibitory Concentration) of 3.125 mg/mL against Staphylococcus aureus and E. coli, indicating strong antimicrobial properties .
- Enzyme Inhibition Studies : Compounds structurally similar to our target have shown IC50 values in the micromolar range against acetylcholinesterase (AChE), suggesting potential for treating neurodegenerative diseases .
Data Table: Biological Activity Summary
The biological activity of this compound can be attributed to several mechanisms:
- Folic Acid Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), the compound inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.
- Protein Kinase Modulation : The structure allows interaction with protein kinases, affecting cell signaling pathways associated with proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
